molecular formula C8H8Cl2N2O3S B14182231 S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine CAS No. 870971-35-0

S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine

Cat. No.: B14182231
CAS No.: 870971-35-0
M. Wt: 283.13 g/mol
InChI Key: OULBZPHIQDGLOE-YFKPBYRVSA-N
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Description

“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is a synthetic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichlorinated pyridine ring and a cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and oxidation.

    Attachment of the Cysteine Moiety: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the chlorinated pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate for treating various diseases.

    Biochemistry: Studying enzyme interactions and metabolic pathways.

    Industrial Chemistry: Use as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxypyridine
  • 6-Chloro-2-pyridinecarboxylic acid
  • L-Cysteine derivatives

Uniqueness

“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is unique due to its specific combination of a dichlorinated pyridine ring and a cysteine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

870971-35-0

Molecular Formula

C8H8Cl2N2O3S

Molecular Weight

283.13 g/mol

IUPAC Name

(2R)-2-amino-3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C8H8Cl2N2O3S/c9-3-1-4(10)7(12-6(3)13)16-2-5(11)8(14)15/h1,5H,2,11H2,(H,12,13)(H,14,15)/t5-/m0/s1

InChI Key

OULBZPHIQDGLOE-YFKPBYRVSA-N

Isomeric SMILES

C1=C(C(=O)NC(=C1Cl)SC[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)SCC(C(=O)O)N)Cl

Origin of Product

United States

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